4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine
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Overview
Description
4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a fluorinated nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine typically involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves:
Nucleophilic Substitution Reaction: The nitroaniline derivative undergoes nucleophilic substitution with morpholine in the presence of a suitable base, such as potassium carbonate, to form the morpholine derivative.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of microfluidic devices has also been explored for the continuous synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in ethanol or water.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Reduction: 4-(2-fluoro-5-methyl-4-aminophenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine is primarily related to its interaction with biological macromolecules. The compound can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the nitro group and the fluorine atom enhances its binding affinity and specificity towards certain molecular targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluoro-4-nitrophenyl)morpholine
- 4-(5-fluoro-2-nitrophenyl)morpholine
- 4-(4-fluoro-2-nitrophenyl)morpholine
Uniqueness
4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
4-(2-fluoro-5-methyl-4-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-8-6-11(13-2-4-17-5-3-13)9(12)7-10(8)14(15)16/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUDCVLOZNVKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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